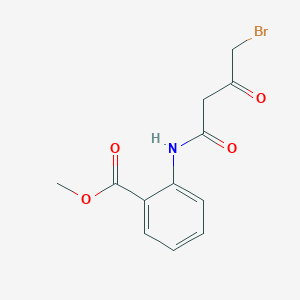
Methyl 2-(4-bromo-3-oxobutanamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-bromo-3-oxobutanamido)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom, a keto group, and an amide linkage within its molecular structure. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-3-oxobutanamido)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl benzoate and 4-bromo-3-oxobutanoic acid.
Amidation Reaction: The 4-bromo-3-oxobutanoic acid is reacted with an amine to form the amide linkage. This reaction is usually carried out in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Esterification: The resulting amide is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Methyl 2-(4-bromo-3-oxobutanamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaOH).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF).
Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetic acid).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Hydroxylated derivatives.
Oxidation: Carboxylated derivatives.
科学的研究の応用
Methyl 2-(4-bromo-3-oxobutanamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(4-bromo-3-oxobutanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and keto group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the amide and keto groups.
Methyl 2-bromobenzoate: Similar structure but lacks the amide and keto groups.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the 4-bromo-3-oxobutanamido group.
Uniqueness
Methyl 2-(4-bromo-3-oxobutanamido)benzoate is unique due to the presence of both the amide and keto groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
81937-42-0 |
|---|---|
分子式 |
C12H12BrNO4 |
分子量 |
314.13 g/mol |
IUPAC名 |
methyl 2-[(4-bromo-3-oxobutanoyl)amino]benzoate |
InChI |
InChI=1S/C12H12BrNO4/c1-18-12(17)9-4-2-3-5-10(9)14-11(16)6-8(15)7-13/h2-5H,6-7H2,1H3,(H,14,16) |
InChIキー |
RLCHVTJUVGGRJY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


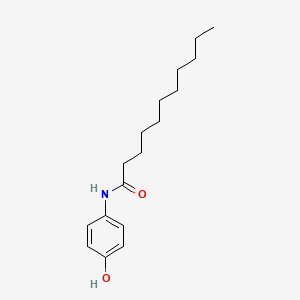
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)

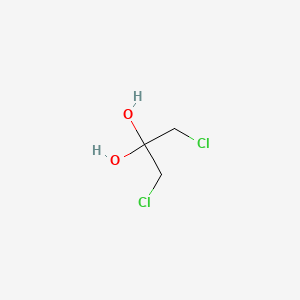
![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)
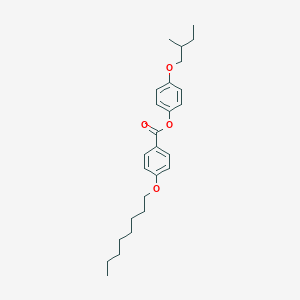
![1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14423371.png)
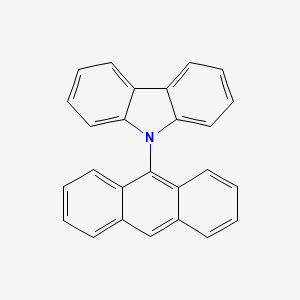
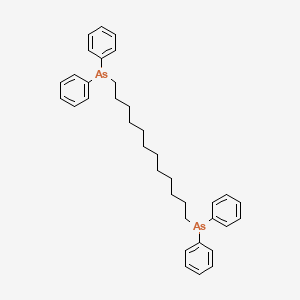
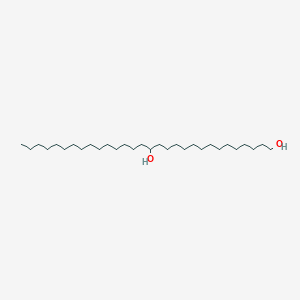
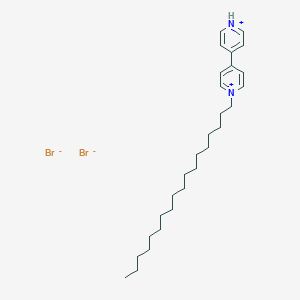
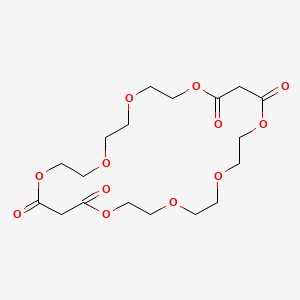
![N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea](/img/structure/B14423393.png)
![5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14423397.png)
